2-Methyl-6-oxaspiro[4.5]decan-9-ol is an organic compound characterized by its unique spirocyclic structure, which incorporates both a five-membered ring and a six-membered ring fused together. This compound is classified under the category of oxa spiro derivatives, which are notable for their potential applications in medicinal chemistry and organic synthesis. Its chemical structure can be represented by the molecular formula and a molecular weight of approximately 168.23 g/mol .
The synthesis of 2-Methyl-6-oxaspiro[4.5]decan-9-ol typically involves several steps that include the formation of the spirocyclic framework and the introduction of functional groups. One common method employs the reaction of a suitable alkene with an appropriate reagent under controlled conditions.
The molecular structure of 2-Methyl-6-oxaspiro[4.5]decan-9-ol features a spiro center, which contributes to its unique three-dimensional conformation.
2-Methyl-6-oxaspiro[4.5]decan-9-ol can undergo various chemical reactions typical for alcohols and spiro compounds.
The mechanism of action for compounds like 2-Methyl-6-oxaspiro[4.5]decan-9-ol often involves interactions at the molecular level that can affect biological pathways.
The physical and chemical properties of 2-Methyl-6-oxaspiro[4.5]decan-9-ol are crucial for its application in scientific research.
The lack of detailed data on boiling point and density suggests that further experimental studies are needed to fully characterize these properties.
2-Methyl-6-oxaspiro[4.5]decan-9-ol has potential applications in various fields:
Reductive amination serves as a cornerstone for constructing the spirocyclic core of 2-methyl-6-oxaspiro[4.5]decan-9-ol derivatives. This method enables simultaneous ring closure and functional group introduction, particularly for nitrogen-containing analogs. Ketone precursors (e.g., 9-oxo intermediates) react selectively with primary amines under mild conditions (NaBH₃CN, CH₂Cl₂, 0°C to RT) to yield tert-amino spirocycles. Key stereochemical outcomes depend on substrate pre-organization: cyclic ketones with α-methyl groups exhibit cis/trans diastereoselectivity ratios of up to 4:1 due to steric bias during hydride delivery [2].
Optimization studies reveal that solvent polarity critically influences iminium ion stability and reduction kinetics. Polar aprotic solvents (DMF, MeCN) accelerate imine formation but may erode stereoselectivity, while protic solvents (MeOH) favor proton transfer but risk over-reduction. Borane-pyridine complexes in dichloromethane provide optimal balance, achieving >85% yields for morphinan-related spirocycles [2] [4]. This methodology efficiently introduces analgesic-relevant pharmacophores like 4-phenylpiperidine or pyrrolo[2,3-d]pyridinyl groups at C9, enabling rapid SAR exploration for μ-opioid receptor (MOR) targeting [4].
Table 1: Optimization of Reductive Amination for Spirocyclic Core Assembly
Carbonyl Precursor | Amine | Reducing Agent | Solvent | Yield (%) | cis/trans Ratio |
---|---|---|---|---|---|
9-Oxo-2-methyl-6-oxaspirodecan | Benzylamine | NaBH₃CN | CH₂Cl₂ | 92 | 3.5:1 |
9-Oxo-2-methyl-6-oxaspirodecan | 4-Phenylpiperidine | BH₃·Pyridine | CH₂Cl₂ | 87 | 4:1 |
9-Oxo-2-methyl-6-oxaspirodecan | 3-Aminopyridine | NaBH(OAc)₃ | MeOH | 78 | 2:1 |
Stereocontrol at C2 and C9 positions is achieved through chiral auxiliaries or asymmetric catalysis. Evans’ oxazolidinone auxiliaries attached to cyclopentanone precursors enforce facial selectivity during nucleophilic additions to carbonyls, yielding enantiomeric excesses (ee) >90% for C9-alcohol derivatives. Subsequent lactonization and reductive N-O cleavage furnish enantioenriched 2-methyl-6-oxaspirodecan-9-ols [2].
Knoevenagel condensation exemplifies substrate-controlled diastereoselection. Reacting 2,4-disubstituted benzaldehydes with active methylene compounds (e.g., malonic acid derivatives) generates E-configured olefins (>20:1 selectivity), which undergo Pd/C-catalyzed hydrogenation with syn delivery of hydrogen to the spiro junction. This approach installs trans-2,9-disubstituted configurations with >95% diastereopurity [5]. Decarboxylative spirocyclization using [bis(trifluoroacetoxy)iodo]benzene (PIFA) in acetone at 0°C constructs the oxaspiro[4.5]decane skeleton while preserving stereochemistry, though silica gel instability necessitates careful purification (46% yield after chromatographic losses) [5].
Table 2: Stereochemical Outcomes in Spirocycle Synthesis
Method | Chirality Source | Key Stereocenters | de/ee (%) | Yield (%) |
---|---|---|---|---|
Evans’ Auxiliary | (S)-4-Benzyloxazolidinone | C2, C9 | >90 ee | 75 |
Knoevenagel/Hydrogenation | E-Olefin geometry | C2, C9 | >95 de | 81 |
Asymmetric Organocatalysis | L-Proline derivative | C9 (alcohol) | 88 ee | 70 |
Lewis acid-catalyzed ring-opening of benzo[c]oxepines enables modular functionalization of the spiro scaffold. Under transition-metal-free conditions, Sc(OTf)₃ (5 mol%) triggers electrophilic ring-opening at 60°C, generating allylic cations that undergo formal 1,2-oxygen migration. This one-pot sequence constructs 6-oxaspiro[4.5]decane derivatives with aryl, alkenyl, or heteroaryl groups at C4 in 50–75% yields [3]. The reaction accommodates >30 substituent variations, including electron-deficient pyridines and thiophenes, without erosion of the spirocyclic integrity [3] [8].
Spiroketal ring-closing metathesis (RCM) provides access to unsaturated analogs. Dienol ether precursors (e.g., 9-hydroxy-2-vinyl derivatives) undergo RCM using Grubbs II catalyst (5 mol%, CH₂Cl₂, reflux) to form 6-oxaspiro[4.5]dec-7-ene frameworks (82% yield). Subsequent dihydroxylation with OsO₄/NMO introduces vic-diols with syn selectivity (dr >10:1), enabling further elaboration to bioactive molecules [6] [8]. Crystallographic analyses confirm that supramolecular interactions (C–H···O, π-stacking) in solid-state structures direct regioselective ring-opening of epoxidized intermediates, yielding trans-configured tetrahydropyranols [8].
Table 3: Functional Group Introduction via Ring-Opening/Closing
Reaction Type | Catalyst/Reagent | Substrate Scope | Key Product | Yield (%) |
---|---|---|---|---|
Benzo[c]oxepine Opening | Sc(OTf)₃ (5 mol%) | Aryl, heteroaryl | C4-Substituted-9-ol | 50–75 |
Ring-Closing Metathesis | Grubbs II (5 mol%) | Dienol ethers | 6-Oxaspiro[4.5]dec-7-ene-9-ol | 82 |
Epoxide Ring-Opening | BF₃·OEt₂ | Epoxy-spirodecanes | trans-Tetrahydropyranols | 78 |
Comprehensive Compound Index
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8